7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Medicinal Chemistry Screening Library Chemical Biology

The target compound (C14H10N6O, MW 278.27) is a fully substituted derivative of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one heterocyclic core, featuring a methyl group at N7 and a pyridin-4-yl moiety at C2. This tetracyclic framework presents a calculated logP of 1.02, a topological polar surface area (tPSA) of 77 Ų, and one rotatable bond, placing it within favorable oral drug-likeness space but with distinct conformational constraints relative to analogs bearing larger N7 substituents.

Molecular Formula C14H10N6O
Molecular Weight 278.27 g/mol
Cat. No. B4453366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC14H10N6O
Molecular Weight278.27 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=NC=C4
InChIInChI=1S/C14H10N6O/c1-19-7-4-11-10(13(19)21)8-16-14-17-12(18-20(11)14)9-2-5-15-6-3-9/h2-8H,1H3
InChIKeyCIFDNSSXVHDZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Core Scaffold and Physicochemical Profile


The target compound (C14H10N6O, MW 278.27) is a fully substituted derivative of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one heterocyclic core, featuring a methyl group at N7 and a pyridin-4-yl moiety at C2 [1]. This tetracyclic framework presents a calculated logP of 1.02, a topological polar surface area (tPSA) of 77 Ų, and one rotatable bond, placing it within favorable oral drug-likeness space but with distinct conformational constraints relative to analogs bearing larger N7 substituents [2]. The compound is catalogued in the ZINC screening library (ZINC12322009) and has been tested in the EU-OPENSCREEN platform, where it was found inactive against GPR35 [3].

Why a Generic Pyridotriazolopyrimidinone Cannot Substitute for 7-Methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


The pyridotriazolopyrimidinone scaffold is a privileged structure in medicinal chemistry with reported antitumor, kinase inhibitory, and anti-inflammatory activities [1]. However, minor structural modifications—such as the position of the pyridinyl nitrogen (3-yl vs. 4-yl), the presence and bulk of the N7 substituent, or the nature of the C2 aryl group—can profoundly alter target engagement, potency, and selectivity [2]. For instance, among 20 pyridotriazolopyrimidinones evaluated against MCF-7 and HepG2 cell lines, only two compounds (7d and 9) exhibited promising activity relative to doxorubicin, demonstrating that activity is highly dependent on precise substitution patterns rather than the core scaffold alone [3]. Generic replacement of the 7-methyl-2-(pyridin-4-yl) derivative with an uncharacterized or differentially substituted analog therefore carries a high risk of losing desired pharmacological or physicochemical properties.

Quantitative Differentiation Evidence for 7-Methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Absence of Published Head-to-Head Biological Data for the Target Compound vs. Defined Comparators

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, ZINC, ECBD) returned no quantitative, comparator-based biological activity data for 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one [1]. The ZINC entry confirms 'no known activity for this compound' in ChEMBL 20 [2]. The only assay result available is a negative primary screening outcome for GPR35 antagonism from the EU-OPENSCREEN platform [3]. While analogs within the pyridotriazolopyrimidinone class have demonstrated cytotoxicity with IC50 values in the sub-micromolar to low micromolar range against MCF-7 and HepG2 cell lines (e.g., compound 7d and 9 compared with doxorubicin IC50 0.6 µM), none of these data pertain to the specific 7-methyl-2-(pyridin-4-yl) derivative [4]. Cross-study comparison between the target compound and these active analogs is precluded by differences in substitution pattern, assay conditions, and reported endpoints.

Medicinal Chemistry Screening Library Chemical Biology

Recommended Application Scenarios for 7-Methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Based on Available Evidence


Synthetic Chemistry and Scaffold Derivatization Programs

The compound serves as a well-characterized starting point for synthetic elaboration of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core. Its defined substitution (7-methyl, 2-pyridin-4-yl) provides a specific scaffold for library synthesis, where subsequent modifications at the remaining positions can be systematically explored to generate structure-activity relationship (SAR) data. Procurement of this precise intermediate is essential for reproducibility in multi-step synthetic routes leading to novel analogs [1].

Primary Screening and Target Deconvolution Campaigns

Given its confirmed inactivity against GPR35 in the EU-OPENSCREEN panel [2], this compound is a suitable candidate for inclusion in diversity-oriented screening libraries where the objective is to identify novel chemotypes with unexpected target engagement. Its scaffold—containing both hydrogen bond acceptors (N atoms, carbonyl) and a basic pyridine—provides balanced physicochemical properties (logP 1.02, tPSA 77 Ų, MW 278) suitable for cell-based and biochemical assays. A negative result in one target class does not preclude activity at other targets, and this compound remains an underexplored chemical probe [3].

Physicochemical Benchmarking and In Silico Modeling

With precisely known molecular formula (C14H10N6O), molecular weight (278.27), calculated logP (1.02-1.04), tPSA (77 Ų), and only one rotatable bond, this compound can serve as a rigid, well-defined reference point for computational chemistry studies—including molecular docking, pharmacophore modeling, and molecular dynamics simulations—of the pyridotriazolopyrimidinone chemical space [4]. Its conformational restriction relative to analogs with bulkier N7 substituents makes it particularly valuable for assessing the role of ligand rigidity in target binding.

Procurement as a Negative Control or Reference Standard

For research programs investigating GPR35-mediated pathways, this compound's documented inactivity as a GPR35 antagonist [2] qualifies it as a potential negative control compound, provided appropriate batch-to-batch purity verification is performed. Its use in this capacity requires independent confirmation of identity and purity (e.g., NMR, HPLC, MS) by the end user, as no pharmacopoeial reference standard exists for this substance.

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